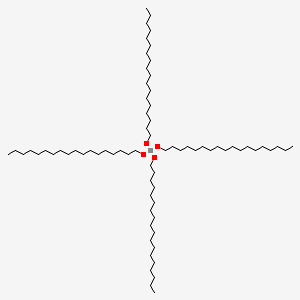
Titanium octadecan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium octadecan-1-olate is an organometallic compound that belongs to the class of titanium alkoxides. It is characterized by the presence of titanium bonded to octadecan-1-ol, a long-chain fatty alcohol. This compound is known for its unique catalytic properties and is widely used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium octadecan-1-olate can be synthesized through the reaction of titanium tetrachloride with octadecan-1-ol. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of titanium tetrachloride in a suitable solvent such as toluene.
- Gradual addition of octadecan-1-ol to the solution while maintaining a controlled temperature.
- Stirring the mixture to ensure complete reaction and formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions: Titanium octadecan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and octadecanoic acid.
Reduction: It can be reduced to form titanium metal and octadecan-1-ol.
Substitution: It can undergo substitution reactions where the octadecan-1-olate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various ligands such as phosphines and amines can be used under controlled conditions.
Major Products:
Oxidation: Titanium dioxide and octadecanoic acid.
Reduction: Titanium metal and octadecan-1-ol.
Substitution: Titanium complexes with different ligands.
Applications De Recherche Scientifique
Titanium octadecan-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: It is explored for its antimicrobial properties and potential use in medical implants.
Industry: It is used in the production of high-performance materials such as coatings and adhesives
Mécanisme D'action
The mechanism of action of titanium octadecan-1-olate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to efficient catalysis .
Comparaison Avec Des Composés Similaires
Titanium isopropoxide: Another titanium alkoxide used as a catalyst in organic synthesis.
Titanium butoxide: Similar in structure and used in the production of titanium dioxide.
Titanium ethoxide: Used in the synthesis of titanium-based materials.
Uniqueness: Titanium octadecan-1-olate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where non-polar environments are required .
Propriétés
Numéro CAS |
5128-29-0 |
|---|---|
Formule moléculaire |
C72H152O4Ti |
Poids moléculaire |
1129.8 g/mol |
Nom IUPAC |
octadecan-1-ol;titanium |
InChI |
InChI=1S/4C18H38O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*19H,2-18H2,1H3; |
Clé InChI |
RMDNPYIISLAEMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].[Ti+4] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.[Ti] |
Key on ui other cas no. |
51040-26-7 5128-29-0 |
Pictogrammes |
Flammable |
Numéros CAS associés |
5128-29-0 51040-26-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















